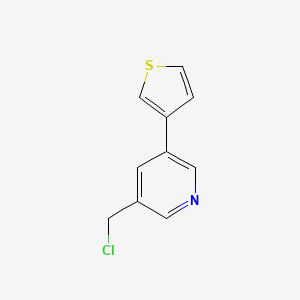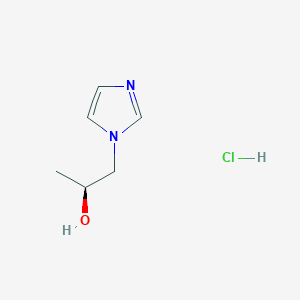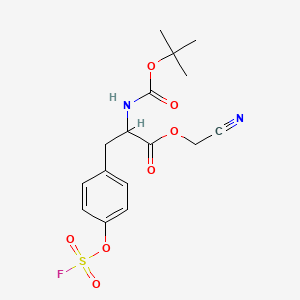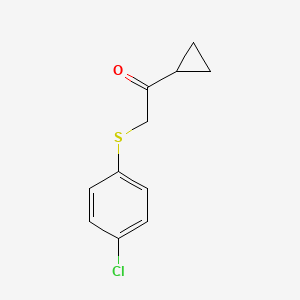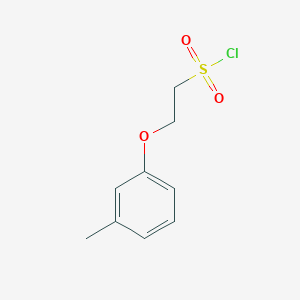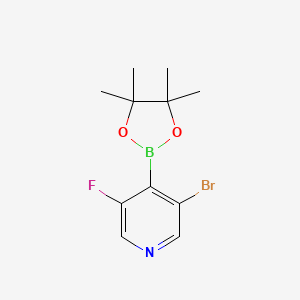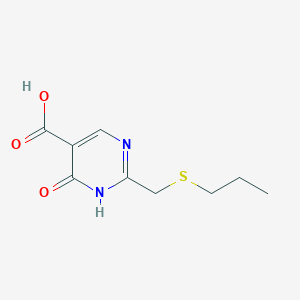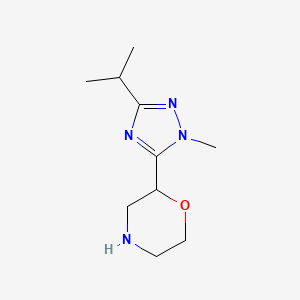
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of isopropyl hydrazine with methyl isocyanate can form the triazole ring, which is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to metal ions or active sites in proteins, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Morpholine: A compound with a similar ring structure but lacking the triazole moiety.
Imidazole: Another heterocyclic compound with nitrogen atoms in the ring, used in similar applications.
Uniqueness
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the combination of the triazole and morpholine rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound in multiple fields .
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C10H18N4O/c1-7(2)9-12-10(14(3)13-9)8-6-11-4-5-15-8/h7-8,11H,4-6H2,1-3H3 |
Clave InChI |
UQGJGZUODQZPQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)C2CNCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


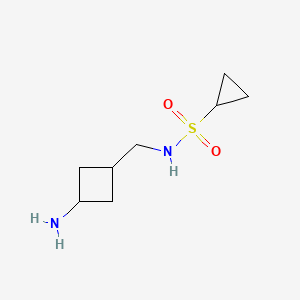

![4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine](/img/structure/B13636431.png)
